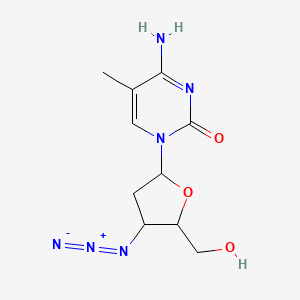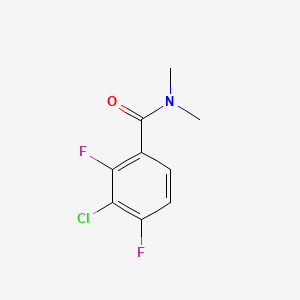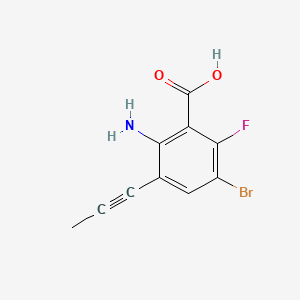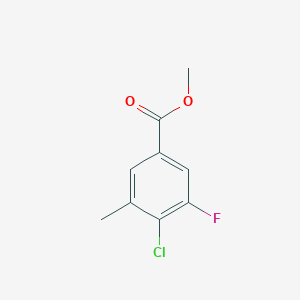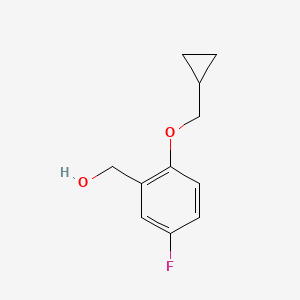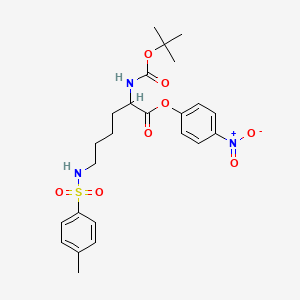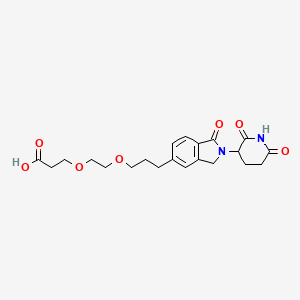
Phthalimidinoglutarimide-5'-C3-O-PEG1-C2-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of phthalimide and glutarimide moieties linked through a polyethylene glycol (PEG) spacer, which enhances its solubility and biocompatibility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked through a PEG spacer using standard organic synthesis techniques such as esterification or amidation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to monitor the purity and stability of the compound throughout the production cycle.
化学反应分析
Types of Reactions
Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents like dichloromethane or ethanol. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biocompatibility makes it suitable for use in biological assays and as a linker in bioconjugation techniques.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid exerts its effects involves its interaction with specific molecular targets and pathways. The PEG spacer enhances its solubility and allows it to interact more effectively with biological molecules. The phthalimide and glutarimide moieties can form stable complexes with various targets, facilitating their transport and delivery within biological systems.
相似化合物的比较
Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid can be compared with other similar compounds such as:
Phthalimidinoglutarimide-5’-C3-O-PEG4-C2-amine HCl: This compound has a longer PEG spacer, which may enhance its solubility and biocompatibility further.
Phthalimidinoglutarimide-5’-C3-O-PEG5-C2-acid: Similar in structure but with a different PEG length, affecting its physical and chemical properties.
The uniqueness of Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid lies in its specific PEG length and the combination of phthalimide and glutarimide moieties, which provide a balance of solubility, stability, and reactivity.
属性
分子式 |
C21H26N2O7 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC 名称 |
3-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C21H26N2O7/c24-18-6-5-17(20(27)22-18)23-13-15-12-14(3-4-16(15)21(23)28)2-1-8-29-10-11-30-9-7-19(25)26/h3-4,12,17H,1-2,5-11,13H2,(H,25,26)(H,22,24,27) |
InChI 键 |
FGBSCBDPBOTDEW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCCOCCOCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



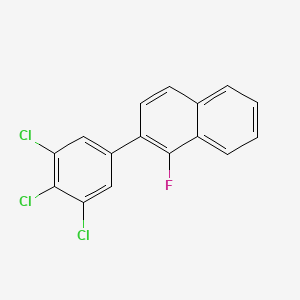
![tert-butyl (3S)-3-({5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}amino)pyrrolidine-1-carboxylate](/img/structure/B14772136.png)

![{3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}boronic acid](/img/structure/B14772147.png)
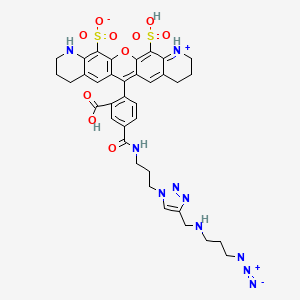
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B14772155.png)
